1-(2,4-difluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea
Description
This compound is a urea derivative featuring a 2,4-difluorophenyl group and a propyl-linked 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety. The urea scaffold serves as a central pharmacophore, common in medicinal chemistry for its hydrogen-bonding capacity. The 2,4-difluorophenyl substituent enhances lipophilicity and metabolic stability, while the pyridazinone-thiophene system contributes to π-π stacking and electronic interactions.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-12-4-5-14(13(20)11-12)22-18(26)21-8-2-9-24-17(25)7-6-15(23-24)16-3-1-10-27-16/h1,3-7,10-11H,2,8-9H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHUZXYCYKCZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Difluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, mechanisms of action, and biological activity, supported by relevant case studies and research findings.
Synthesis
The compound can be synthesized through multi-step organic reactions involving key intermediates. A common synthetic route includes:
- Formation of the pyridazinone ring : This is typically achieved via cyclization reactions with hydrazine derivatives.
- Acylation : The introduction of the urea functionality can be accomplished using acetic anhydride or similar reagents.
- Substitution reactions : Incorporating the 2,4-difluorophenyl group is usually done through nucleophilic substitution methods.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that promote tumor growth.
- DNA Binding : Potential interactions with DNA may affect gene expression and cell cycle progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving MTT assays, compounds derived from similar structures have shown IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating promising anticancer properties .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 3d | HeLa | 29 | |
| 1-(2,4-Difluorophenyl)-3-{...} | MCF-7 | TBD | Current Study |
Mechanistic Insights
The mechanism behind the observed cytotoxic effects may involve:
- Inhibition of Cell Proliferation : By disrupting key signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death through intrinsic pathways.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives exhibited enhanced cytotoxic activity against cancer cell lines due to increased lipophilicity and interaction with biological targets .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to target proteins correlates with their biological activity, providing insights into their potential as therapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to urea derivatives reported in Molecules (2013) , which share the urea core but differ in substituents and heterocyclic appendages. Key distinctions include:
Substituent Variations
Aryl Group Modifications :
The 2,4-difluorophenyl group in the target compound contrasts with halogenated (e.g., 3-chloro-4-fluorophenyl in 11c ), trifluoromethyl-substituted (e.g., 11d , 11e ), and dichlorophenyl (e.g., 11b , 11g ) analogs. Fluorine substituents reduce metabolic oxidation compared to bulkier groups like trifluoromethyl.- Heterocyclic Systems: The target’s pyridazinone-thiophene system differs from the thiazole-piperazine-hydrazinyl motifs in the compared compounds (e.g., 11a–11o ). Pyridazinone offers a planar, electron-deficient ring, while thiophene introduces sulfur-mediated electronic effects. Thiazole-piperazine systems enhance solubility via basic nitrogen atoms, absent in the target.
Molecular Weight and Physicochemical Properties
- The target’s lower molecular weight (390.38 Da) suggests improved membrane permeability compared to bulkier analogs (484–602 Da ).
- Yields for analogs range from 83–88% , indicating robust synthetic routes; the target’s yield data are unavailable.
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 2,4-difluoro substitution minimizes steric hindrance while maintaining electron-withdrawing effects, akin to 11c ’s 3-chloro-4-fluoro group .
- Heterocyclic Contributions : Thiophene’s electron-rich nature may enhance binding to aromatic receptors, contrasting with thiazole’s moderate electronegativity in analogs.
Research Implications
- Pharmacological Potential: The target’s pyridazinone-thiophene system may target kinases or GPCRs, whereas thiazole-piperazine analogs likely engage solubility-dependent targets.
- Synthetic Feasibility : High yields in analogs suggest the target could be synthesized efficiently, though its heterocyclic system may require specialized coupling steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
